Mobenzoxamine

Übersicht

Beschreibung

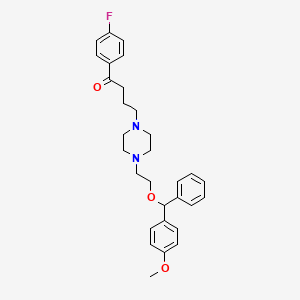

Mobenzoxamine is a compound known for its role as a gastro-intestinal function modulator. It enhances gastric emptying and has shown efficacy in preclinical models, particularly in ameliorating delayed gastric emptying induced by Barium chloride . The molecular formula of this compound is C30H35FN2O3, and it has a molecular weight of 490.61 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Mobenzoxamin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung einer Clathratverbindung mit Cyclodextrin beinhalten. Die Herstellung beinhaltet die Reaktion von Mobenzoxamin oder seinem Salz mit Cyclodextrin unter bestimmten Bedingungen, um eine stabile Clathratverbindung zu bilden .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Herstellung von Mobenzoxamin die Verwendung von Cyclodextrin, um die Stabilität und Resorptionsfähigkeit der Verbindung zu verbessern. Die mit Cyclodextrin gebildete Clathratverbindung stellt sicher, dass Mobenzoxamin auch während der Lagerung stabil bleibt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Mobenzoxamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Mobenzoxamin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Substitution: Mobenzoxamin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Reagenzien, einschließlich Halogene und Nukleophile, können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene oxidierte Derivate liefern, während Reduktion verschiedene reduzierte Formen von Mobenzoxamin erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Mobenzoxamin hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung bei der Untersuchung gastrointestinaler Funktionsmodulatoren verwendet.

Biologie: Mobenzoxamin wird auf seine Auswirkungen auf die Magenentleerung und seine potenziellen therapeutischen Anwendungen untersucht.

Medizin: Die Verbindung wird auf ihren potenziellen Einsatz bei der Behandlung von Erkrankungen im Zusammenhang mit verzögerter Magenentleerung untersucht.

Wirkmechanismus

Mobenzoxamin entfaltet seine Wirkung durch Modulation der gastrointestinalen Funktion. Es verbessert die Magenentleerung, indem es mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert, die an der Magenmotilität beteiligt sind. Der genaue Mechanismus beinhaltet die Bildung einer Clathratverbindung mit Cyclodextrin, die ihre Stabilität und Wirksamkeit verbessert .

Analyse Chemischer Reaktionen

Types of Reactions

Mobenzoxamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Mobenzoxamine is a drug that has been investigated for various pharmacological applications, often in the context of improving its delivery and efficacy. Research has explored its use in conjunction with cyclodextrins to enhance its properties .

Cyclodextrin Complexation

- Enhanced Drug Delivery : Cyclodextrins, which are cyclic oligosaccharides with a lipophilic cavity and a hydrophilic exterior, can form inclusion complexes with drugs like this compound . This complexation can stabilize dihydropyridine forms of drugs in redox systems designed for brain-targeted delivery .

- Increased Solubility and Reduced Toxicity : Forming inclusion complexes with cyclodextrins can improve the water solubility of drugs and decrease their toxicity. For instance, complexation can increase the ratio of initial brain to lung concentrations, reducing overall toxicity .

- Types of Cyclodextrins : Common cyclodextrins include α-cyclodextrin (six glucose residues), β-cyclodextrin (seven glucose residues), and γ-cyclodextrin (eight glucose residues). Derivatives like hydroxypropyl-β-cyclodextrin and hydroxyethyl-β-cyclodextrin are also used .

Brain-Targeted Drug Delivery Systems

- Redox Systems : this compound has been studied in redox systems for brain-targeted drug delivery . These systems often involve dihydropyridine/pyridinium salt redox pairs.

- Mechanism : This approach involves creating a lipophilic dihydropyridine form of a drug, which can cross the blood-brain barrier. Once in the brain, it is oxidized to a hydrophilic quaternary salt, "locking" the drug in the brain. Enzymatic cleavage then releases the active drug species .

- Sustained Delivery : This method allows for a sustained release of the drug in the brain while facilitating the rapid elimination of the inactive quaternary salt from the body .

Anti-Inflammatory Research

- Although not directly related to this compound, research on bioactive compounds from natural sources indicates a broader interest in anti-inflammatory agents. For example, compounds derived from C. ptilosperma have shown potential medicinal applications due to their bioactive properties .

- Pharmacological studies of crude drug preparations, such as "Kyumeigan," have also been conducted to explore anti-inflammatory effects .

- Additionally, inflammasomes play a role in the development of various disorders, including diabetes, cancer, cardiovascular, and neurodegenerative diseases .

Additional Considerations

- Gastric Emptying : Research on the rhizomes of Atractylodes lancea suggests that aqueous extracts can improve delayed gastric emptying, with polyacetylenic compounds contributing to this activity .

- Advanced Extraction Techniques : Advanced extraction techniques are being explored to extract bioactive components from natural sources, which may have implications for drug discovery and development .

Wirkmechanismus

Mobenzoxamine exerts its effects by modulating the gastro-intestinal function. It enhances gastric emptying by interacting with specific molecular targets and pathways involved in gastric motility. The exact mechanism involves the formation of a clathrate compound with cyclodextrin, which enhances its stability and efficacy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trimebutin: Ein weiterer gastrointestinaler Funktionsmodulator mit ähnlichen Wirkungen auf die Magenentleerung.

Papaverin: Bekannt für seine Fähigkeit, Kontraktionen im Magen-Darm-Trakt zu hemmen.

Einzigartigkeit von Mobenzoxamin

Mobenzoxamin ist einzigartig aufgrund seiner Bildung einer stabilen Clathratverbindung mit Cyclodextrin, die seine Stabilität und Resorptionsfähigkeit verbessert. Diese Eigenschaft macht es effektiver bei der Modulation der gastrointestinalen Funktion im Vergleich zu anderen ähnlichen Verbindungen .

Biologische Aktivität

Mobenzoxamine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is a synthetic compound that has been studied for its effects on various biological systems. Its structure and properties suggest potential applications in treating inflammatory conditions and other diseases.

1. Anti-inflammatory Effects:

this compound has been shown to influence inflammatory pathways, particularly through the modulation of cytokine release. It interacts with the inflammasome pathway, which plays a crucial role in the activation of inflammatory responses. Specifically, it affects the cleavage and activation of pro-inflammatory cytokines such as IL-1β and IL-18, which are pivotal in mediating inflammation .

2. Interaction with Cyclodextrins:

Recent studies have investigated the pharmacological effects of this compound when complexed with beta-cyclodextrin (β-CD). This complexation enhances the solubility and bioavailability of this compound, potentially improving its therapeutic efficacy. The study indicated significant effects on the digestive system, suggesting that this compound may have gastrointestinal benefits when administered in this form .

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted on a murine model demonstrated that this compound significantly reduced levels of inflammatory markers in serum following induced inflammation. The results indicated a reduction in both IL-1β and TNF-α levels, supporting its potential as an anti-inflammatory agent .

Case Study 2: Pharmacokinetics and Bioavailability

Research focusing on the pharmacokinetics of this compound revealed that its bioavailability is markedly increased when administered in conjunction with β-CD. This combination resulted in higher plasma concentrations compared to this compound alone, suggesting enhanced absorption and therapeutic potential .

Data Tables

| Study | Model | Findings | |

|---|---|---|---|

| Study 1 | Murine | Reduced IL-1β and TNF-α levels | This compound exhibits anti-inflammatory properties |

| Study 2 | In vitro | Increased bioavailability with β-CD | Complexation enhances therapeutic efficacy |

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-[4-[2-[(4-methoxyphenyl)-phenylmethoxy]ethyl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35FN2O3/c1-35-28-15-11-26(12-16-28)30(25-6-3-2-4-7-25)36-23-22-33-20-18-32(19-21-33)17-5-8-29(34)24-9-13-27(31)14-10-24/h2-4,6-7,9-16,30H,5,8,17-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNYDADZMXPPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867136 | |

| Record name | 4'-Fluoro-4-(4-(2-((p-methoxy-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)butyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65329-79-5 | |

| Record name | Mobenzoxamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065329795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoro-4-(4-(2-((p-methoxy-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)butyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOBENZOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH0033A74X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.